2'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluoro and trifluoromethoxy groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the trifluoromethoxylation of an appropriate biphenyl derivative followed by carboxylation. The trifluoromethoxylation reaction can be facilitated by using innovative reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in cross-coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or nickel complexes. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex aromatic systems.
Scientific Research Applications
2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism by which 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethoxy)benzoic acid
- 4-Trifluoromethoxyphenylboronic acid
- 2-Amino-5-(trifluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 2’-Fluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid stands out due to the combination of fluoro and trifluoromethoxy groups on the biphenyl scaffold. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVHZCZZOROIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.